2-(3-Methoxyphenoxy)propanohydrazide

Descripción general

Descripción

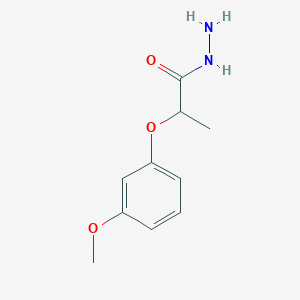

2-(3-Methoxyphenoxy)propanohydrazide is an organic compound with the molecular formula C10H14N2O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methoxyphenoxy group attached to a propanohydrazide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)propanohydrazide typically involves the reaction of 3-methoxyphenol with epichlorohydrin to form 2-(3-methoxyphenoxy)propanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and scalable, making it suitable for commercial applications .

Análisis De Reacciones Químicas

Hydrazide Group Reactivity

The hydrazide functional group enables nucleophilic and condensation reactions:

a. Hydrolysis

Under acidic or alkaline conditions, the hydrazide group hydrolyzes to form a carboxylic acid and hydrazine:

-

Conditions : 6M HCl, reflux (4–6 hrs) or NaOH (1–2M, 60°C) .

-

Product : 2-(3-Methoxyphenoxy)propanoic acid.

b. Hydrazone Formation

Reacts with aldehydes/ketones via nucleophilic addition:

-

Example : Condensation with acetone yields the corresponding hydrazone.

c. Acylation

The hydrazide nitrogen reacts with acyl chlorides to form acylated derivatives:

Methoxyphenoxy Group Reactivity

The 3-methoxyphenoxy substituent exhibits limited electrophilic aromatic substitution (EAS) due to steric hindrance from the propanohydrazide chain.

a. Demethylation

Under strong Lewis acids (e.g., AlCl₃) and heat, methoxy groups can cleave to form phenolic derivatives :

-

Product : 2-(3-Hydroxyphenoxy)propanohydrazide (requires experimental validation).

b. Electrophilic Substitution

The methoxy group activates the ring for EAS, but the meta-directing effect and steric bulk limit reactivity:

| Reaction | Conditions | Expected Product | Position |

|---|---|---|---|

| Nitration |

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : 2-(3-Methoxyphenoxy)propanohydrazide serves as a versatile building block in the synthesis of various organic compounds, facilitating the development of new materials and chemicals.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics to combat resistant bacterial strains. Its mechanism likely involves interaction with microbial enzymes or receptors, inhibiting their function.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, positioning it as a potential therapeutic agent in oncology. Further investigations are necessary to elucidate its specific pathways and efficacy against different cancer types.

Medicine

- Drug Development : Ongoing research is focused on exploring the compound's therapeutic applications in drug development, particularly for conditions where existing treatments are inadequate. This includes examining its pharmacokinetics and safety profiles.

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties that allow for diverse applications in industrial settings.

Case Study 1: Antimicrobial Screening

A study aimed at evaluating the antimicrobial efficacy of various hydrazide derivatives included this compound. Results demonstrated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In a laboratory setting, researchers tested the effects of this compound on several cancer cell lines. The compound showed promising results in reducing cell viability and inducing apoptosis, suggesting its role in future cancer therapies .

Summary Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates new material development |

| Biology | Antimicrobial activity | Significant inhibition against resistant bacteria |

| Medicine | Drug development | Potential therapeutic agent in oncology |

| Industry | Specialty chemicals production | Utilized in diverse industrial applications |

Mecanismo De Acción

The mechanism of action of 2-(3-Methoxyphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Methoxyphenoxy)propanohydrazide

- 2-(4-Methoxyphenoxy)propanohydrazide

- 2-(3-Ethoxyphenoxy)propanohydrazide

Uniqueness

2-(3-Methoxyphenoxy)propanohydrazide is unique due to its specific methoxyphenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Actividad Biológica

2-(3-Methoxyphenoxy)propanohydrazide, with the chemical formula CHNO, is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazide functional group attached to a propanohydrazide backbone, with a methoxyphenoxy substituent that enhances its solubility and reactivity. Its molecular structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 588678-30-2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. Its structural features allow it to interact with microbial cell membranes, potentially disrupting their integrity.

- Antioxidant Activity : The presence of the methoxy group is thought to contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies have indicated that it may inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial metabolism.

- Receptor Interaction : It could interact with various receptors in the body, modulating physiological responses.

- Cell Membrane Disruption : Its amphiphilic nature may allow it to integrate into lipid bilayers, disrupting microbial membranes.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

- Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide in human cell lines, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS), highlighting its antioxidant potential.

- Inflammation Model : In vitro studies on macrophages showed that the compound downregulated the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 when exposed to lipopolysaccharides (LPS), indicating anti-inflammatory properties.

Propiedades

IUPAC Name |

2-(3-methoxyphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-4-8(6-9)14-2/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYABCWQJLSSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396601 | |

| Record name | 2-(3-methoxyphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588678-30-2 | |

| Record name | 2-(3-methoxyphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.